molecular formula C19H21N3O B5713670 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide

Numéro de catalogue B5713670
Poids moléculaire: 307.4 g/mol
Clé InChI: AFCNOQHLCUWFGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide, also known as BIBN-4096BS, is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain, inflammation, and vascular tone. BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other neurological disorders.

Mécanisme D'action

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide works by blocking the binding of CGRP to its receptor, thereby preventing the activation of downstream signaling pathways that are involved in the regulation of pain, inflammation, and vascular tone. The drug has been shown to be highly specific for the CGRP receptor, with little or no activity against other neuropeptide receptors.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to reduce the release of CGRP from sensory nerve fibers, as well as to inhibit the dilation of blood vessels in response to CGRP. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been shown to reduce the activation of trigeminal neurons in response to various stimuli, suggesting that the drug may have a broad range of therapeutic applications in the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide is its high specificity for the CGRP receptor, which makes it a valuable tool for studying the role of CGRP in various physiological and pathological processes. However, the drug is also associated with a number of limitations, including its high cost, complex synthesis, and potential toxicity at high doses.

Orientations Futures

There are a number of potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide and other CGRP receptor antagonists. One area of interest is the development of more potent and selective compounds that can be used to further study the role of CGRP in various physiological and pathological processes. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of CGRP receptor antagonists in the treatment of neurological disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide and other CGRP receptor antagonists in the treatment of migraine headaches, cluster headaches, and other neurological disorders.

Méthodes De Synthèse

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide can be synthesized using a multi-step process involving the coupling of 2-ethylbutanoyl chloride with 3-(1H-benzimidazol-2-yl)aniline, followed by the addition of an arylboronic acid and a palladium catalyst to form the desired product. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.

Applications De Recherche Scientifique

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other neurological disorders. The drug has been shown to be a potent and selective antagonist of the CGRP receptor, which is believed to play a key role in the pathophysiology of migraine headaches.

Propriétés

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-13(4-2)19(23)20-15-9-7-8-14(12-15)18-21-16-10-5-6-11-17(16)22-18/h5-13H,3-4H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCNOQHLCUWFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.